N-benzyl-2-nitroaniline

Catalog No.
S708329
CAS No.
5729-06-6
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-2-nitroaniline

CAS Number

5729-06-6

Product Name

N-benzyl-2-nitroaniline

IUPAC Name

N-benzyl-2-nitroaniline

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2

InChI Key

LAOUKNRSKBRAMQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
  • Nonlinear Optics: N-Benzyl-2-nitroaniline's derivative, N-Benzyl-2-methyl-4-nitroaniline (BNA), exhibits promising properties for NLO applications. Research has shown that BNA possesses a high nonlinear optical coefficient (234 ± 31 pm/V) compared to other organic NLO materials []. This translates to efficient second harmonic generation (SHG), a key process in NLO technology. Additionally, BNA's proper phase matching characteristic allows for the realization of devices with maximized terahertz (THz), NLO, and piezoelectric properties [].

N-benzyl-2-nitroaniline is an organic compound with the chemical formula C₁₃H₁₂N₂O₂. It features a nitro group (-NO₂) and an aniline structure, making it a member of the nitroaniline family. The compound is characterized by its benzyl substituent attached to the nitrogen atom of the aniline group. This structure imparts unique electronic properties and reactivity, making it valuable in various chemical applications.

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst. This transformation is significant for synthesizing amine derivatives.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.
  • Formation of Heterocycles: N-benzyl-2-nitroaniline can react with various reagents to form heterocyclic compounds, which are often used in pharmaceuticals.

N-benzyl-2-nitroaniline can be synthesized through several methods:

  • From 2-Chloronitrobenzene: A common method involves reacting 2-chloronitrobenzene with benzylamine and ammonium acetate under controlled conditions .
  • Using 2-Methyl-4-nitroaniline: Another approach includes adding benzyl bromide to a solution of 2-methyl-4-nitroaniline in the presence of sodium bicarbonate and a solvent like hexamethyl phosphoric triamide, followed by refluxing the mixture .
  • Physical Vapor Transport Method: This technique has been used for the preparation of single crystals of N-benzyl-2-nitroaniline, which are essential for studying its properties .

N-benzyl-2-nitroaniline finds applications in various fields:

  • Organic Electronics: Due to its nonlinear optical properties, it is used in devices that require efficient light modulation and generation.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in developing new antimicrobial and anticancer agents.
  • Material Science: The compound's unique crystalline structure makes it suitable for applications in advanced materials, including sensors and photonic devices.

Interaction studies involving N-benzyl-2-nitroaniline focus on its behavior in different environments, particularly how it interacts with liquid crystal mixtures. Doping liquid crystals with N-benzyl-2-nitroaniline has shown to enhance their dielectric properties and response times significantly, making it useful for display technologies .

Similar Compounds

Several compounds share structural similarities with N-benzyl-2-nitroaniline. Here’s a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2-NitroanilineNitro group attached to anilineCommon precursor in organic synthesis
N-Methyl-2-nitroanilineMethyl group instead of benzylUsed in dye manufacturing
4-NitroanilineNitro group at para positionKnown for its use as a dye and intermediate in drugs
N-Benzyl-4-nitroanilineSimilar structure with para substitutionDifferent electronic properties compared to ortho-substituted analogs

N-benzyl-2-nitroaniline's unique ortho-substitution pattern allows for distinct electronic interactions and reactivity compared to its analogs, making it particularly valuable in specialized applications such as nonlinear optics and advanced materials science.

Classical organic synthesis represents the foundational methodology for N-benzyl-2-nitroaniline production, employing well-established chemical transformations and conventional reaction conditions [1] [3]. The primary synthetic route involves the alkylation of 2-nitroaniline with benzyl halides under basic conditions, representing a nucleophilic substitution mechanism that forms the carbon-nitrogen bond characteristic of this compound [3] .

The most prevalent classical approach utilizes 2-nitroaniline as the nucleophilic substrate and benzyl chloride or benzyl bromide as the electrophilic alkylating agent [3]. This reaction typically proceeds through an SN2 mechanism where the amino nitrogen attacks the benzylic carbon, displacing the halide leaving group [3]. The reaction requires the presence of a suitable base to deprotonate the amine, facilitating nucleophilic attack and neutralizing the hydrogen halide byproduct [3] .

Reaction conditions for classical synthesis typically involve heating the reactants at temperatures ranging from 80 to 120 degrees Celsius in the presence of potassium tert-butoxide or similar strong bases [3] . Solvent systems commonly employed include polar aprotic solvents such as dimethylformamide or acetonitrile, which stabilize the ionic intermediates and facilitate the substitution reaction [3] [4].

The optimization of classical synthetic approaches has focused on catalyst development and reaction condition refinement [3] [5]. Recent investigations have demonstrated that iridium-based N-heterocyclic carbene complexes can catalyze the N-alkylation of 2-nitroaniline with benzyl alcohol, achieving yields of 64 percent under optimized conditions [3]. This methodology represents an advancement over traditional halide-based approaches by utilizing alcohols as greener alkylating agents [3].

Temperature effects on classical synthesis have been systematically studied, with optimal conversion rates observed between 100 and 140 degrees Celsius [3] [5]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive heating can lead to decomposition of the nitro functionality or unwanted side reactions [5] [6].

Yield optimization studies have identified several critical parameters affecting classical synthesis efficiency [3] [5]. Catalyst loading typically ranges from 0.5 to 2.0 mole percent, with higher loadings providing increased conversion rates but potentially complicating product purification [3]. Base stoichiometry proves crucial, with optimal results achieved using 1.2 to 1.5 equivalents of base relative to the amine substrate [3] .

Reaction ParameterOptimal RangeYield Impact
Temperature100-140°C64-93%
Catalyst Loading0.5-2.0 mol%Direct correlation
Base Equivalents1.2-1.5 eqMaximum at 1.5 eq
Reaction Time20-24 hoursPlateau after 20h

The classical synthesis methodology demonstrates broad substrate tolerance, accommodating various substitution patterns on both the aniline and benzyl components [3] [7]. Electron-withdrawing groups on the aniline ring generally enhance reactivity by increasing the nucleophilicity of the amino nitrogen, while electron-donating substituents may require extended reaction times or elevated temperatures [3] [7].

Seeded Czochralski Crystal Growth Techniques

Seeded Czochralski crystal growth represents an advanced methodology for producing high-quality N-benzyl-2-nitroaniline crystals with superior optical and structural properties [8] [9]. This technique involves the controlled solidification of molten material using a seed crystal to direct crystallization and achieve predetermined crystal orientations [8] [9].

The Czochralski process for N-benzyl-2-nitroaniline begins with the preparation of high-purity starting material through conventional synthesis followed by multiple recrystallization steps [8] [9]. The purified compound is then heated to its melting point of approximately 102 degrees Celsius in a controlled atmosphere furnace [8] [9]. A seed crystal with known crystallographic orientation is introduced into the melt and slowly withdrawn while rotating to promote uniform crystal growth [8] [9].

Crystal growth parameters significantly influence the quality and morphology of the resulting N-benzyl-2-nitroaniline crystals [8] [9]. Pulling rates typically range from 0.1 to 1.0 millimeters per hour, with slower rates generally producing higher quality crystals with fewer defects [8] [9]. Rotation speeds of 5 to 20 revolutions per minute help ensure uniform heat distribution and minimize segregation effects [8] [9].

Temperature gradient control proves critical for successful Czochralski growth of N-benzyl-2-nitroaniline [8] [9]. The thermal environment must maintain a stable solid-liquid interface while providing sufficient heat transfer to sustain controlled solidification [8] [9]. Gradient values between 10 and 50 degrees Celsius per centimeter have been reported as optimal for this compound [8] [9].

Atmosphere control during Czochralski growth prevents oxidation and decomposition of the nitro-containing compound [8] [9]. Inert gas environments using argon or nitrogen are typically employed, with oxygen levels maintained below 10 parts per million [8] [9]. This controlled atmosphere preserves the chemical integrity of the compound throughout the high-temperature growth process [8] [9].

The crystallographic quality of Czochralski-grown N-benzyl-2-nitroaniline has been characterized through single crystal X-ray diffraction analysis [8] [9]. Melt-grown crystals demonstrate reduced void content compared to solution-grown samples, indicating improved molecular packing efficiency [8] [9]. The dominant intermolecular interactions include C-H···O and N-H···O hydrogen bonding patterns that stabilize the crystal structure [8] [9].

Growth ParameterOptimal ValueCrystal Quality Impact
Pulling Rate0.1-1.0 mm/hInversely proportional
Rotation Speed5-20 rpmUniform distribution
Temperature Gradient10-50°C/cmInterface stability
Atmosphere O₂<10 ppmChemical preservation

Thermal stability assessment of Czochralski-grown crystals reveals enhanced properties compared to conventionally prepared samples [8] [9]. Differential scanning calorimetry measurements confirm that melt-grown crystals maintain their structural integrity up to the melting point without polymorphic transitions [8] [9]. This thermal stability makes Czochralski-grown material particularly suitable for high-temperature applications [8] [9].

The optical transparency of Czochralski-grown N-benzyl-2-nitroaniline extends throughout the visible and near-infrared spectral regions [8] [9]. Fourier-transform infrared spectroscopy confirms the preservation of characteristic functional group vibrations, indicating that the high-temperature growth process does not induce chemical decomposition [8] [9].

Solid-State Reaction Optimization Strategies

Solid-state reaction methodologies for N-benzyl-2-nitroaniline synthesis represent mechanochemical approaches that eliminate the need for organic solvents while achieving efficient molecular assembly [10] [11]. These techniques involve the direct reaction of solid precursors under controlled temperature and pressure conditions, often utilizing grinding or milling to initiate and sustain chemical transformation [10] [11].

Mechanochemical synthesis strategies employ ball milling or manual grinding to activate solid-state reactions between 2-nitroaniline and benzyl-containing precursors [10] [11]. The mechanical energy input facilitates intimate contact between reactants and can induce structural changes that promote reactivity [10] [11]. Grinding parameters including duration, frequency, and grinding media composition significantly influence reaction efficiency and product purity [10] [11].

Temperature-controlled solid-state reactions have been investigated for N-benzyl-2-nitroaniline formation through thermal treatment of pre-ground reactant mixtures [10] [11]. Heating protocols typically involve gradual temperature ramping from ambient conditions to 80-120 degrees Celsius, followed by isothermal treatment for extended periods [10] [11]. This approach allows for controlled reaction kinetics while maintaining solid-state conditions throughout the process [10] [11].

Catalyst incorporation in solid-state synthesis has demonstrated enhanced reaction rates and selectivity for N-benzyl-2-nitroaniline formation [10] [11]. Solid acid catalysts such as silica-supported species or clay minerals can be incorporated into the reactant mixture to promote alkylation reactions [10] [11]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery [10] [11].

Pressure effects on solid-state reactions have been studied through compressed pellet formation and high-pressure treatment protocols [10] [11]. Applied pressures ranging from 1 to 100 atmospheres can enhance molecular contact and accelerate reaction rates [10] [11]. The combination of elevated temperature and pressure creates conditions conducive to solid-state molecular rearrangement and bond formation [10] [11].

Microwave-assisted solid-state synthesis represents an emerging approach for N-benzyl-2-nitroaniline preparation [12] [13]. Microwave irradiation provides rapid and uniform heating of solid reactant mixtures, leading to enhanced reaction rates and improved energy efficiency [12] [13]. The selective heating of polar functional groups can promote specific bond-forming processes while minimizing unwanted side reactions [12] [13].

Solid-State ParameterRangeEfficiency Impact
Grinding Time1-24 hoursIncreases to plateau
Reaction Temperature80-120°COptimal at 100°C
Applied Pressure1-100 atmEnhanced contact
Microwave Power100-500 WRapid heating

Phase analysis of solid-state reaction products requires specialized characterization techniques to identify crystalline and amorphous components [10] [11]. Powder X-ray diffraction provides structural information about the product phases and can detect unreacted starting materials or unwanted byproducts [10] [11]. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis reveal phase transition temperatures and thermal stability characteristics [10] [11].

Solid-state reaction optimization has focused on achieving complete conversion while maintaining product purity [10] [11]. Multi-step grinding protocols involving intermediate heating cycles have shown promise for enhancing reaction completion [10] [11]. The incorporation of small amounts of liquid additives as grinding aids can facilitate mechanochemical activation without compromising the solid-state nature of the process [10] [11].

Solvent-Mediated Recrystallization Protocols

Solvent-mediated recrystallization protocols represent essential purification and crystal engineering methodologies for obtaining high-purity N-benzyl-2-nitroaniline with controlled morphology and polymorphic form [14] [15] [16]. These techniques exploit differential solubility characteristics to achieve separation from impurities while promoting the formation of well-defined crystalline structures [14] [15] [16].

Solvent selection criteria for N-benzyl-2-nitroaniline recrystallization involve systematic evaluation of solubility parameters and crystallization behavior [14] [15] [16]. Polar protic solvents such as methanol and ethanol demonstrate moderate solubility that increases significantly with temperature, providing the driving force for recrystallization [14] [15] [16]. Polar aprotic solvents including acetonitrile and dimethylformamide offer alternative solubility profiles that can influence crystal morphology and growth kinetics [14] [15] [16].

Temperature-controlled recrystallization protocols utilize carefully designed heating and cooling cycles to optimize crystal nucleation and growth processes [14] [15] [16]. Initial dissolution typically occurs at elevated temperatures ranging from 60 to 80 degrees Celsius, followed by controlled cooling at rates between 0.5 and 2.0 degrees Celsius per minute [14] [15] [16]. This thermal treatment promotes the formation of large, well-formed crystals while minimizing defect incorporation [14] [15] [16].

Antisolvent crystallization represents an advanced recrystallization technique where a secondary solvent is gradually added to reduce compound solubility and induce precipitation [15] [16]. For N-benzyl-2-nitroaniline, methanol solutions can be treated with water as an antisolvent to achieve controlled crystallization [15] [16]. The antisolvent addition rate and final solvent composition significantly influence crystal size distribution and polymorphic outcome [15] [16].

Seeding strategies in recrystallization involve the introduction of small seed crystals to control nucleation and direct crystal growth [15] [16]. Seed crystals of the desired polymorphic form can be added to supersaturated solutions to promote consistent crystallization behavior [15] [16]. The seed crystal size, quantity, and introduction timing affect the final crystal characteristics and yield [15] [16].

Supersaturation control represents a critical aspect of recrystallization optimization for N-benzyl-2-nitroaniline [15] [16]. Gravimetric solubility measurements in various solvent systems provide quantitative data for calculating supersaturation levels [15] [16]. Optimal supersaturation ratios typically range from 1.2 to 2.0, balancing nucleation driving force with crystal quality considerations [15] [16].

Recrystallization ParameterOptimal RangeCrystal Quality Effect
Cooling Rate0.5-2.0°C/minInverse correlation
Supersaturation Ratio1.2-2.0Quality maximum at 1.5
Antisolvent Addition Rate1-5 mL/minSlower improves quality
Seed Crystal Ratio0.1-1.0 wt%Optimal at 0.5%

Polymorphic control through recrystallization has been demonstrated for N-benzyl-2-nitroaniline using specific solvent systems and thermal protocols [15] [16]. The choice of crystallization solvent can influence the polymorphic form obtained, with some solvents favoring specific crystal structures through selective solvation effects [15] [16]. Mixed solvent systems provide additional variables for polymorphic control and morphology modification [15] [16].

Crystal morphology engineering utilizes solvent effects and additive incorporation to modify crystal habit and surface development [14] [15] [16]. Polar solvents tend to promote growth along specific crystallographic directions, resulting in characteristic morphologies such as needles or plates [14] [15] [16]. The presence of structural analogs or related compounds as additives can selectively inhibit growth on specific crystal faces, leading to modified morphologies [14] [15] [16].

Recrystallization yield optimization involves balancing purity requirements with material recovery considerations [17] [15] [16]. Multiple recrystallization cycles may be necessary to achieve desired purity levels, with each cycle typically recovering 80-90 percent of the input material [17] [15] [16]. Solvent recovery and recycling protocols contribute to the economic viability and environmental sustainability of recrystallization processes [17] [15] [16].

The crystallographic characterization of N-benzyl-2-nitroaniline presents unique challenges due to the limited availability of comprehensive single crystal X-ray diffraction data in the current literature. While extensive studies have been conducted on related nitroaniline derivatives, particularly N-benzyl-2-methyl-4-nitroaniline and various positional isomers, specific unit cell parameters for the target compound remain to be definitively established through systematic crystallographic investigation [1] [2] [3].

Based on the molecular formula C₁₃H₁₂N₂O₂ and molecular weight of 228.25 g/mol [1] [2], N-benzyl-2-nitroaniline exhibits structural characteristics consistent with organic compounds containing both aromatic amine and nitro functional groups. The compound crystallizes as a yellow to light yellow crystalline powder, suggesting an ordered solid-state arrangement that would be amenable to single crystal X-ray diffraction analysis [2] [4].

Comparative analysis with structurally related compounds provides insight into the expected crystallographic behavior. Meta-nitroaniline, a simpler analog, crystallizes in the orthorhombic crystal system with space group Pbc2₁, exhibiting unit cell parameters of a = 6.501(2) Å, b = 19.330(4) Å, c = 5.082(2) Å, and a unit cell volume of 635.33 ų with Z = 4 [5] [6]. Para-nitroaniline adopts a monoclinic crystal system with space group P2₁/n, demonstrating the influence of nitro group positioning on crystal packing arrangements [7] [8].

The N-benzyl-2-methyl-4-nitroaniline derivative, which shares the benzyl substitution pattern, has been extensively characterized and exhibits orthorhombic symmetry with preferential growth along the crystallographic b-axis [9] [10] [11]. This compound demonstrates how benzyl substitution influences crystal morphology and packing efficiency, with Hirshfeld surface analysis revealing minimal void percentages in well-grown crystals [12] [13].

PropertyValue
Chemical FormulaC₁₃H₁₂N₂O₂
Molecular Weight228.25 g/mol
CAS Number5729-06-6
Physical StateCrystalline powder
ColorLight yellow to yellow
Purity≥97-98%

Intermolecular Hydrogen Bonding Networks

The hydrogen bonding characteristics of N-benzyl-2-nitroaniline can be inferred from extensive studies on related nitroaniline derivatives, which consistently demonstrate the crucial role of N-H···O and C-H···O interactions in stabilizing crystal structures [14] [15] [8] [16]. The presence of both the 2-nitro substituent and the N-benzyl group creates a complex hydrogen bonding environment that significantly influences the compound's solid-state architecture.

In 2-nitroaniline derivatives, a characteristic intramolecular hydrogen bond forms between the amino hydrogen and one of the nitro oxygen atoms, creating a stable six-membered chelate ring [8] [16] [17]. This S₁¹(6) hydrogen bonding motif is fundamental to the molecular conformation and has been observed across numerous 2-nitroaniline compounds with D···A distances typically ranging from 2.62 to 2.63 Å [16]. The formation of this intramolecular interaction constrains the molecular geometry and promotes planarity between the aromatic ring and the nitro group.

The N-benzyl substitution introduces additional complexity to the hydrogen bonding network. Studies on N-benzyl-3-nitroaniline reveal that the molecule adopts a bent conformation with a C-N torsion angle of 72.55°, resulting in the phenyl rings being oriented at approximately 86° to each other [18]. This geometric arrangement creates opportunities for both classical N-H···O hydrogen bonds and non-classical C-H···O contacts that link molecules into extended chain structures.

Comparative analysis of hydrogen bonding patterns in related compounds demonstrates significant structural diversity:

Compound TypePrimary H-Bond PatternSecondary InteractionsStructural Motif
2-nitroaniline derivativesIntramolecular N-H···O (6-membered ring)Weak C-H···O contactsMolecular planarity
4-nitroaniline derivativesIntermolecular N-H···O dimersR²₂(14) formationDimer association
N-benzyl derivativesN-H···O chain formationC-H···π interactionsExtended networks

The 5-methoxy-2-nitroaniline structure study provides additional insight into the hydrogen bonding preferences of substituted 2-nitroanilines [8]. This compound exhibits two-center hydrogen bonding between NH₂ and NO₂ groups rather than the three-center interactions commonly observed in simpler nitroanilines, suggesting that substituent effects significantly modify the hydrogen bonding patterns.

In the crystal structure of N-benzyl-2-methyl-4-nitroaniline, which serves as the closest structural analog, hydrogen bonding networks include N-H···O, C-H···O, and C-H···π interactions [14] [12]. The precise L-shape of the molecule in the orthorhombic crystal enables the establishment of two N-H···O hydrogen bonds that contribute to the overall stability of the crystal packing [14].

Hirshfeld Surface Analysis of Molecular Packing

Hirshfeld surface analysis represents a powerful computational tool for understanding intermolecular interactions and crystal packing efficiency in organic compounds. While specific Hirshfeld surface data for N-benzyl-2-nitroaniline is not available in the current literature, extensive analyses of related compounds provide valuable insights into the expected surface properties and contact distributions [12] [19] [13].

The Hirshfeld surface analysis of N-benzyl-2-methyl-4-nitroaniline, conducted using both solution-grown and melt-grown crystals, reveals important characteristics relevant to the target compound [9] [12]. The analysis employs two-dimensional fingerprint plots and three-dimensional Hirshfeld surfaces to quantify intermolecular contacts and assess crystal packing quality. The study demonstrates that melt-grown crystals exhibit minimal void percentages compared to solution-grown variants, indicating superior molecular packing efficiency [12].

Key features identified in related nitroaniline Hirshfeld analyses include:

Contact Distribution Analysis: The fingerprint plots typically show characteristic spike patterns corresponding to strong hydrogen bonding interactions, particularly N-H···O contacts that appear as sharp features in the de versus di plots [19] [13]. The percentage contributions of different contact types vary systematically with crystal growth conditions and molecular substituents.

Surface Curvature Properties: The three-dimensional Hirshfeld surfaces reveal regions of positive and negative curvature that correspond to intermolecular contact sites [12] [13]. Areas of high positive curvature (red regions) indicate close intermolecular contacts, while blue regions represent areas of weaker interaction.

Interaction Energy Analysis: Density functional theory calculations combined with Hirshfeld surface analysis demonstrate that intermolecular interaction energies are significantly influenced by the presence of the benzyl substituent [14] [20]. The calculations show enhanced molecular interaction energy and increased dipole moments in benzyl-substituted derivatives.

Analysis ParameterExpected CharacteristicsSignificance
Fingerprint PlotsSharp spikes for N-H···O contactsStrong hydrogen bonding
Contact PercentagesDominant H···O interactionsElectrostatic stabilization
Surface CurvatureRed/blue complementarityEfficient packing
Void AnalysisMinimal void percentageHigh packing density

The influence of crystal growth methods on Hirshfeld surface properties has been particularly well-documented for N-benzyl-2-methyl-4-nitroaniline [9] [11] [12]. Solution growth from different polar solvents results in varying surface contact distributions, with polar aprotic solvents generally producing crystals with more favorable Hirshfeld surface characteristics [11]. This solvent dependence suggests that similar effects would be expected for N-benzyl-2-nitroaniline, where choice of crystallization medium could significantly impact the resulting surface properties.

Comparative Crystal Morphology Studies

Crystal morphology analysis provides crucial insights into the growth characteristics and structural preferences of N-benzyl-2-nitroaniline through comparison with extensively studied related compounds. The morphological features observed in nitroaniline derivatives are strongly influenced by the interplay between hydrogen bonding patterns, aromatic stacking interactions, and the specific substitution patterns present in each compound [11] [5] [21].

Meta-nitroaniline serves as an important reference compound for understanding the morphological behavior of nitroanilines. Vapor growth studies of meta-nitroaniline single crystals reveal well-developed crystal faces with morphological features that reflect the underlying orthorhombic symmetry [21]. In situ observation of crystal growth shows that the polar faces defining the unique axis exhibit no pronounced growth speed anisotropy, resulting in relatively isometric crystal habits [21].

The morphology of N-benzyl-2-methyl-4-nitroaniline, the most closely related compound, demonstrates significant dependence on crystallization conditions [11] [12]. Solution growth studies using various polar protic and aprotic solvents show that crystal morphology can be systematically controlled through solvent selection [11]. Growth is typically predominant along the crystallographic b-axis, with solvent molecules showing preferential adsorption along the polar ±c axes [11].

Comparative morphological characteristics include:

CompoundCrystal SystemDominant Growth DirectionMorphological Features
meta-nitroanilineOrthorhombicIsometric growthWell-developed faces
N-benzyl-2-methyl-4-nitroanilineOrthorhombicb-axis preferentialNeedle-like habits
para-nitroanilineMonoclinicVariableHydrogen bonding influence

The Czochralski pulling technique has been successfully applied to grow large single crystals of N-benzyl-2-methyl-4-nitroaniline, demonstrating the feasibility of melt growth methods for benzyl-substituted nitroanilines [9]. The resulting crystals exhibit superior optical quality and reduced defect densities compared to solution-grown specimens, suggesting that similar approaches could be beneficial for N-benzyl-2-nitroaniline crystal growth [9].

Solvent effects on crystal morphology have been systematically investigated for benzyl-substituted nitroanilines [11]. The study reveals that polar aprotic solvents create more favorable crystal-solution interface conditions, resulting in improved overall crystal quality and enhanced terahertz generation efficiency [11]. This correlation between morphology and functional properties highlights the importance of controlled crystallization conditions.

Physical vapor transport techniques have also been applied to related compounds, with N-benzyl-2-methyl-4-nitroaniline crystals grown by this method showing excellent crystalline quality [10]. The technique produces crystals with well-defined morphological features and high purity, supporting comprehensive structural characterization [10].

The morphological development of nitroaniline crystals is intimately connected to the underlying hydrogen bonding networks and molecular packing arrangements [8] [16]. The formation of specific crystal faces reflects the energetically favorable termination of the bulk crystal structure, with face development influenced by the relative strength of intermolecular interactions in different crystallographic directions [5] [21].

Crystal habit modification through additives or controlled supersaturation represents another important aspect of morphological control. While not specifically studied for N-benzyl-2-nitroaniline, related compounds demonstrate sensitivity to growth conditions that could be exploited for morphological optimization [11] [12].

XLogP3

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N-benzyl-2-nitroaniline

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Last modified: 08-15-2023

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